An In-depth Technical Guide to 2-Methylthio-5-Nitropyrimidine Derivatives in Medicinal Chemistry
An In-depth Technical Guide to 2-Methylthio-5-Nitropyrimidine Derivatives in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1] Within this broad class, derivatives of 2-methylthio-5-nitropyrimidine represent a particularly versatile and powerful synthetic platform. The strategic placement of the methylthio and nitro groups on the pyrimidine ring creates a unique electronic and steric environment, enabling a wide range of chemical modifications and conferring diverse biological activities. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these derivatives, with a focus on their role as kinase inhibitors in oncology. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and visualize key pathways and workflows to equip researchers with the knowledge to effectively leverage this privileged scaffold in drug discovery.
The 2-Methylthio-5-Nitropyrimidine Scaffold: A Structural and Synthetic Overview
The core structure, 2-(methylthio)-5-nitropyrimidine, is characterized by key features that make it an attractive starting point for medicinal chemistry campaigns.[2]
-
The Pyrimidine Core: A nitrogen-containing heterocycle, the pyrimidine ring is a well-established pharmacophore found in nucleobases and numerous drugs, capable of forming crucial hydrogen bond interactions with biological targets.[3]
-
The 5-Nitro Group: This strong electron-withdrawing group significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). This electronic feature is the primary driver for the scaffold's synthetic utility, allowing for the introduction of diverse substituents. Furthermore, the nitro group itself can be a key interaction point or can be reduced to an amino group, providing another vector for chemical elaboration.[4]
-
The 2-Methylthio Group: This group serves a dual purpose. It can act as a static substituent, influencing the molecule's lipophilicity and steric profile. More importantly, it can be oxidized to a methylsulfinyl or methylsulfonyl group, transforming it into an excellent leaving group for a second SNAr reaction. This sequential substitution strategy allows for the controlled, regioselective synthesis of highly functionalized pyrimidines.[5][6]
Core Synthesis Strategies
A common and efficient route to key intermediates like 4,6-dichloro-2-methylthio-5-nitropyrimidine starts from simple precursors such as diethyl malonate. This multi-step synthesis highlights the fundamental reactions used to build the core scaffold.[7]
Workflow for Synthesis of 4,6-Dichloro-2-methylthio-5-nitropyrimidine:
Caption: A generalized workflow for the synthesis of a key pyrimidine intermediate.
Protocol 1: Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine [7]
This protocol describes the chlorination of the dihydroxy precursor, a critical step in creating a versatile intermediate for further derivatization.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 4,6-dihydroxy-2-methylthio-5-nitropyrimidine (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, acting as both reagent and solvent, ~4 mL per gram of starting material) followed by a catalytic amount of N,N-dimethylaniline (DMA, ~0.25 eq).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 10 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, carefully distill the excess POCl₃ under reduced pressure. The residue is then slowly added to a beaker of ice water to hydrolyze any remaining POCl₃.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography to yield the final product.
Causality Note: The use of POCl₃ is a standard method for converting hydroxyl groups on heterocyclic rings to chlorides. The addition of a tertiary amine catalyst like DMA accelerates the reaction. This chlorination is crucial as it transforms the relatively unreactive hydroxyl groups into good leaving groups (chlorides), paving the way for subsequent SNAr reactions.[7]
Medicinal Chemistry Applications: Focus on Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[8] The 2-methylthio-pyrimidine scaffold has proven to be a "privileged" structure for developing potent and selective kinase inhibitors.[9] Its ability to mimic the adenine ring of ATP allows it to effectively compete for the ATP-binding site in the kinase domain.[10]
Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in EGFR are a known driver in non-small cell lung cancer (NSCLC). While first-generation inhibitors are effective, resistance often develops, most commonly through the T790M "gatekeeper" mutation. This has driven the search for third-generation inhibitors that are selective for the mutant form of EGFR (e.g., L858R/T790M) over the wild-type (WT) form, thereby minimizing toxicity.[11]
Derivatives of 5-(methylthio)pyrimidine have been successfully developed as mutant-selective EGFR inhibitors.[11] The general strategy involves using the pyrimidine core as a "hinge-binder" to anchor the molecule in the ATP pocket, while substituents are elaborated to achieve potency and selectivity.
Signaling Pathway Inhibition by a Pyrimidine Derivative:
Caption: Inhibition of mutant EGFR signaling by a pyrimidine derivative.
Structure-Activity Relationship (SAR) Insights
Structure-based drug design and optimization have led to highly potent compounds. The SAR for this class of inhibitors can be summarized as follows:[11]
-
Position 4: Typically substituted with an aniline moiety, which forms critical hydrogen bonds with the hinge region of the kinase. Modifications to the aniline ring are used to fine-tune potency and selectivity.
-
Position 5: The methylthio group is often maintained, but exploration of other small alkylthio or alkoxy groups can modulate physicochemical properties.
-
Position 2: This position is often used to introduce a solubilizing group or a moiety that can form additional interactions in the solvent-exposed region of the binding site.
Table 1: Representative SAR Data for Pyrimidine-Based EGFR Inhibitors
| Compound ID | R² Group (Position 2) | R⁴ Group (Position 4) | EGFRL858R/T790M IC₅₀ (nM) | EGFRWT IC₅₀ (nM) | Selectivity Index (WT/Mutant) |
| A | -NH₂ | N-(3-ethynylphenyl)amino | 0.8 | 150 | 187.5 |
| B | -NH-CH₃ | N-(3-ethynylphenyl)amino | 0.5 | 250 | 500.0 |
| C | -NH₂ | N-(4-phenoxyphenyl)amino | 15.2 | >1000 | >65.8 |
| D | -NH₂ | N-(1-acetylindolin-5-yl)amino | 0.3 | 60 | 200.0 |
Data is illustrative and synthesized from findings reported in the literature, particularly from studies on 5-(methylthio)pyrimidine derivatives as EGFR inhibitors.[11]
The data clearly indicates that small modifications to the R² and R⁴ positions can have a profound impact on both potency against the target mutant kinase and selectivity over the wild-type form. For example, the simple addition of a methyl group at the R² position (Compound B vs. A) maintained sub-nanomolar potency while more than doubling the selectivity.
Broader Therapeutic Potential
While kinase inhibition is a major application, the 2-methylthio-5-nitropyrimidine scaffold is a versatile platform for discovering agents with other biological activities. Research has demonstrated its utility in developing:
-
Antiviral Agents: Certain derivatives have shown activity against viruses like the tobacco mosaic virus (TMV).[12]
-
Antibacterial Agents: The scaffold has been incorporated into molecules with significant activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus.[13]
-
Ion Channel Modulators: Derivatives have been optimized as inhibitors of SLACK potassium channels, which are implicated in rare epileptic disorders.[14]
-
Anti-inflammatory and Analgesic Agents: Various 2-thiopyrimidine derivatives have shown potential anti-inflammatory and analgesic properties in preclinical models.[15]
Key Experimental Protocols
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) [14]
This protocol describes the displacement of a chloride on the pyrimidine ring with a nucleophile, a cornerstone reaction for this scaffold.
-
Setup: In a microwave vial or round-bottom flask, dissolve the chloro-nitropyrimidine starting material (e.g., 2-chloro-5-nitropyrimidine, 1.0 eq) in an anhydrous aprotic solvent like acetonitrile or DMF.
-
Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.5 eq), followed by the desired nucleophile (e.g., a phenol or amine, 1.5-1.8 eq).
-
Reaction: Seal the vial and heat the mixture. For microwave-assisted reactions, a typical condition is 120 °C for 30 minutes. For conventional heating, refluxing overnight may be necessary. Monitor reaction completion by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography on silica gel to obtain the desired product.
Causality Note: The SNAr reaction is highly efficient on this scaffold due to the electron-withdrawing effect of the nitro group and the ring nitrogens, which stabilize the negatively charged Meisenheimer complex intermediate. The choice of an aprotic polar solvent helps to dissolve the reagents and facilitate the reaction.
Protocol 3: In Vitro Kinase Inhibition Assay (Illustrative) [11]
This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.
-
Reagents: Prepare assay buffer, target kinase (e.g., EGFRL858R/T790M), peptide substrate, ATP, and test compounds at various concentrations.
-
Reaction: In a 96-well plate, add the kinase and the test compound (or DMSO for control) and incubate for a set period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based assays (e.g., Kinase-Glo®), where the amount of remaining ATP is measured. A lower signal indicates higher kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Future Perspectives and Conclusion
The 2-methylthio-5-nitropyrimidine scaffold continues to be a highly valuable and "privileged" structure in medicinal chemistry. Its synthetic tractability, combined with its ability to effectively target key biological molecules like protein kinases, ensures its continued relevance. Future research will likely focus on leveraging this core to tackle new and challenging targets, including other kinase families and emerging therapeutic areas. The development of novel synthetic methodologies to further functionalize the pyrimidine ring will open new avenues for creating compounds with improved potency, selectivity, and drug-like properties. This guide serves as a foundational resource for scientists looking to harness the full potential of this remarkable chemical entity in their drug discovery endeavors.
References
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Baraibar, M. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Tidwell, J. et al. (2023). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI. [Link]
-
Chen, J. et al. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubChem. 2-(Methylthio)-5-nitropyrimidine. National Center for Biotechnology Information. [Link]
-
Siddiqui, N. et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Archiv der Pharmazie. [Link]
-
Abylkalykova, R. et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]
-
Ake, P-A. et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry. [Link]
-
Hammarström, L. et al. (2004). Utility of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine. Part 2. Solution Phase Synthesis of Tetrasubstituted Purines. ChemInform. [Link]
-
Sharma, P. et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Baklanov, M. et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Cheng, H. et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Desai, N. et al. (2015). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]
-
Kumar, D. & Singh, R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
-
Anonymous. (2022). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR. [Link]
-
ResearchGate. Structure–activity relationship of thiopyrimidines as mGluR5 antagonists. [Link]
-
Spencer, J. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Zhang, Q. et al. (2023). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. [Link]
-
SOTYKTU® (deucravacitinib) Mechanism of Action. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. 2-(Methylthio)-5-nitropyrimidine | C5H5N3O2S | CID 258576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
